Cas no 198710-92-8 (Kaitocephalin)

Kaitocephalin structure
Kaitocephalin structure
Product Name:Kaitocephalin
Numero CAS:198710-92-8
MF:C18H21Cl2N3O9
MW:494.280043363571
CID:2731137
PubChem ID:11329395
Update Time:2024-03-01

Kaitocephalin Proprietà chimiche e fisiche

Nomi e identificatori

    • Kaitocephalin
    • (-)-Kaitocephalin
    • 9B96C79PCS
    • (2R,5R)-2-[(1S,2R)-2-amino-2-carboxy-1-hydroxyethyl]-5-[(2S)-2-carboxy-2-[(3,5-dichloro-4-hydroxybenzoyl)amino]ethyl]pyrrolidine-2-carboxylic acid
    • (5r)-2-[(1s,2r)-2-Amino-2-Carboxy-1-Hydroxyethyl]-5-{(2s)-2-Carboxy-2-[(3,5-Dichloro-4-Hydroxybenzoyl)amino]ethyl}-L-Proline
    • 2,5-Pyrrolidinedipropanoic acid, alpha2-amino-2-carboxy-alpha5-((3,5-dichloro-4-hydroxybenzoyl)amino)-beta2-hydroxy-, (alpha2R,alpha5S,beta2S,2R,5R)-
    • 198710-92-8
    • PF-1191
    • Q27272312
    • DTXSID801316521
    • 0YS
    • 2,5-PYRROLIDINEDIPROPANOIC ACID, .ALPHA.2-AMINO-2-CARBOXY-.ALPHA.5-((3,5-DICHLORO-4-HYDROXYBENZOYL)AMINO)-.BETA.2-HYDROXY-, (.ALPHA.2R,.ALPHA.5S,.BETA.2S,2R,5R)-
    • UNII-9B96C79PCS
    • 2,5-Pyrrolidinedipropanoic acid, alpha2-amino-2-carboxy-alpha5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-beta2-hydroxy-, (alpha2R,alpha5S,beta2S,2R,5R)-
    • Inchi: 1S/C18H21Cl2N3O9/c19-8-3-6(4-9(20)12(8)24)14(26)22-10(15(27)28)5-7-1-2-18(23-7,17(31)32)13(25)11(21)16(29)30/h3-4,7,10-11,13,23-25H,1-2,5,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)/t7-,10+,11-,13+,18-/m1/s1
    • Chiave InChI: AJQRDRIPQOAJCM-BWOKQULHSA-N
    • Sorrisi: ClC1C(=C(C=C(C=1)C(N[C@H](C(=O)O)C[C@H]1CC[C@](C(=O)O)([C@H]([C@H](C(=O)O)N)O)N1)=O)Cl)O

Proprietà calcolate

  • Massa esatta: 493.0654846g/mol
  • Massa monoisotopica: 493.0654846g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 9
  • Complessità: 745
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.8
  • Superficie polare topologica: 220
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.